molecular formula C13H18N4 B8691624 4-((1H-Indol-3-yl)methyl)piperazin-1-amine CAS No. 58433-77-5

4-((1H-Indol-3-yl)methyl)piperazin-1-amine

Cat. No. B8691624
Key on ui cas rn: 58433-77-5
M. Wt: 230.31 g/mol
InChI Key: WAEYKEUXVHQOSI-UHFFFAOYSA-N
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Patent
US03997539

Procedure details

To a stirred mixture of 10.5 g of lithium aluminum hydride in 100 ml. of 1,2-dimethoxyethane is added slowly 38 g (0.16 mol) of 3-(4-nitrosopiperazin-1-yl) methylindole while maintaining the temperature below 35° C. After total addition of the material, the mixture is refluxed for four hours. The reaction mixture is cooled to 0° C. and a solution of 50 ml. of water and 50 ml. of 1,2-dimethoxyethane is added slowly maintaining the temperature below 20° C. and an additional 50 ml. of water is added. The mixture is filtered and the solvent is removed from the filtrate. The residual solid is recrystallized from ethanol and water (2:1) to produce pure flakes of 3-(4-aminopiperazin-1-yl) methylindole, m.p. 147°-149° C. Analysis: Calculated for C13H18N4 :67.80% C; 7.88% H; 24.33% N Found: 67.69% C; 7.94% H; 24.28% N.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(4-nitrosopiperazin-1-yl) methylindole
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].COCCOC.[N:13]([N:15]1[CH2:20][CH2:19][N:18]([CH2:21][C:22]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[NH:24][CH:23]=2)[CH2:17][CH2:16]1)=O>O>[NH2:13][N:15]1[CH2:20][CH2:19][N:18]([CH2:21][C:22]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[NH:24][CH:23]=2)[CH2:17][CH2:16]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC
Name
3-(4-nitrosopiperazin-1-yl) methylindole
Quantity
38 g
Type
reactant
Smiles
N(=O)N1CCN(CC1)CC1=CNC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 35° C
ADDITION
Type
ADDITION
Details
After total addition of the material
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 20° C.
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed from the filtrate
CUSTOM
Type
CUSTOM
Details
The residual solid is recrystallized from ethanol and water (2:1)

Outcomes

Product
Name
Type
product
Smiles
NN1CCN(CC1)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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